(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane
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Overview
Description
(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula C15H18BF3O2 and a molecular weight of 298.11 g/mol. This compound is known for its utility in various research applications, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
It’s known that boronic esters, such as this compound, are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Boronic esters are known to participate in various transformations including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the stability of boronic esters is significantly higher than organoboranes, which makes them more suitable for synthetic applications .
Result of Action
Boronic esters are known to be highly valuable building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane typically involves the reaction of 4-(trifluoromethyl)styrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Cross-coupling reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and reduction: It can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane has several scientific research applications:
Organic synthesis: It is widely used as a building block in the synthesis of complex organic molecules.
Medicinal chemistry: This compound is used in the development of new pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material science: It is utilized in the creation of novel materials with specific properties, such as polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
(E)-4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane: Similar structure but with the trifluoromethyl group in a different position.
(E)-4,4,5,5-Tetramethyl-2-(4-methylstyryl)-1,3,2-dioxaborolane: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane imparts unique electronic properties, making it particularly useful in the synthesis of compounds with specific electronic characteristics. This makes it distinct from other similar compounds that lack the trifluoromethyl group .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-5-7-12(8-6-11)15(17,18)19/h5-10H,1-4H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHUCLGNVHZZQF-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855654 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242770-50-8 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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